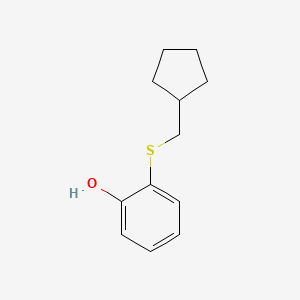

2-(Cyclopentylmethylthio)phenol

Description

BenchChem offers high-quality 2-(Cyclopentylmethylthio)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentylmethylthio)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

2-(cyclopentylmethylsulfanyl)phenol |

InChI |

InChI=1S/C12H16OS/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,9H2 |

InChI Key |

UULMZEXMMFJQEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CSC2=CC=CC=C2O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(Cyclopentylmethylthio)phenol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-(Cyclopentylmethylthio)phenol. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous ortho-substituted phenols and thioethers, computational chemistry principles, and established analytical techniques. The core focus is to elucidate the key structural features, predict the most stable conformations, and outline the experimental and computational workflows necessary for a rigorous characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structure-property relationships of phenol derivatives.

Introduction: The Significance of Phenolic Scaffolds in Drug Discovery

Phenolic compounds are a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Their ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions makes them crucial pharmacophoric elements. The substitution pattern on the phenolic ring dramatically influences the molecule's electronic properties, acidity, and three-dimensional shape, all of which are critical determinants of biological activity.[1] The introduction of a flexible cyclopentylmethylthio group at the ortho position of the phenol ring in 2-(Cyclopentylmethylthio)phenol presents an interesting case for conformational analysis. The interplay between the hydroxyl group, the sulfur atom, and the bulky cyclopentyl ring is expected to govern the molecule's preferred spatial arrangement and, consequently, its interaction with biological targets.

Elucidation of the Core Molecular Structure

The fundamental structure of 2-(Cyclopentylmethylthio)phenol consists of a phenol ring substituted at the C2 position with a cyclopentylmethylthio group (-S-CH₂-C₅H₉).

Key Structural Features:

-

Phenolic Hydroxyl Group (-OH): This group is a hydrogen bond donor and a weak acid. Its orientation relative to the thioether substituent is a primary determinant of the overall conformation.

-

Thioether Linkage (-S-): The sulfur atom possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. The C-S-C bond angle and the rotational barriers around the C-S bonds contribute significantly to the conformational flexibility.

-

Cyclopentyl Ring: This bulky, non-aromatic ring introduces significant steric hindrance and has its own set of preferred conformations (envelope and twist) that will influence the orientation of the entire substituent chain.

The presence of both a hydrogen bond donor (-OH) and a potential acceptor (-S-) in such proximity suggests the possibility of intramolecular hydrogen bonding. This interaction, if present, would be a dominant factor in stabilizing a specific conformer.[2][3]

The Conformational Landscape: A Multifaceted Analysis

The conformational space of 2-(Cyclopentylmethylthio)phenol is defined by the rotational freedom around several key single bonds. A thorough conformational analysis aims to identify the low-energy conformers and understand the energy barriers between them.[4]

Key Rotatable Bonds and Resulting Conformers

The primary degrees of freedom that dictate the conformation of 2-(Cyclopentylmethylthio)phenol are the torsions around the following bonds:

-

C(ring)-O bond: Rotation of the hydroxyl proton.

-

O-H bond: Not typically considered a source of distinct conformers at room temperature due to rapid rotation.

-

C(ring)-S bond: Rotation of the entire cyclopentylmethyl group relative to the phenol ring.

-

S-CH₂ bond: Rotation of the cyclopentyl group.

-

CH₂-C(cyclopentyl) bond: Rotation of the methylene bridge.

The interplay of these rotations, coupled with the puckering of the cyclopentyl ring, gives rise to a complex potential energy surface. However, we can predict the most significant conformational isomers by considering the dominant non-covalent interactions.

The Role of Intramolecular Hydrogen Bonding

A critical question in the conformational analysis of 2-(Cyclopentylmethylthio)phenol is the presence and strength of an intramolecular hydrogen bond between the phenolic hydroxyl group and the sulfur atom of the thioether. In many ortho-substituted phenols, intramolecular hydrogen bonding plays a pivotal role in determining the preferred conformation.[5][6]

-

Hydrogen-Bonded Conformer: In this conformation, the hydroxyl proton is oriented towards the sulfur atom, forming a five-membered ring-like structure. This interaction would restrict the rotation around the C(ring)-O and C(ring)-S bonds.

-

Non-Hydrogen-Bonded Conformer: Here, the hydroxyl group points away from the thioether substituent. This "away" conformation might be favored if steric hindrance from the cyclopentylmethyl group outweighs the stabilizing effect of the hydrogen bond.

The strength of this potential O-H···S hydrogen bond is expected to be weaker than the more common O-H···O or O-H···N bonds but can still provide significant stabilization.[7]

Steric and Electronic Effects

The bulky cyclopentyl group will exert considerable steric influence, potentially disfavoring conformations where it is in close proximity to the hydroxyl group or the aromatic ring. The electronic effects of the thioether group, being weakly electron-donating, will have a more subtle influence on the aromatic system compared to strongly activating or deactivating groups.

Experimental and Computational Protocols for Conformational Analysis

A multi-pronged approach combining experimental spectroscopy and computational modeling is essential for a comprehensive understanding of the conformational preferences of 2-(Cyclopentylmethylthio)phenol.

Computational Chemistry: A Predictive Framework

Density Functional Theory (DFT) is a powerful tool for exploring the potential energy surface of a molecule and predicting the geometries and relative energies of its stable conformers.[8][9]

Workflow for DFT Analysis:

Figure 1: A typical workflow for the DFT-based conformational analysis of a flexible molecule.

Detailed Protocol for DFT Calculations:

-

Initial Conformer Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries.

-

Geometry Optimization: Each of the identified conformers should be fully optimized using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).[5][10]

-

Vibrational Frequency Analysis: Perform frequency calculations on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[8]

-

Refined Energy Calculations: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher-level functional and a more extensive basis set, such as M06-2X/6-311++G(d,p).[11][12] The M06-2X functional is known to perform well for non-covalent interactions.

-

Thermodynamic Analysis: From the frequency calculations, obtain the Gibbs free energies of the conformers at a standard temperature (e.g., 298.15 K).

-

Population Prediction: Use the calculated free energies to determine the Boltzmann population of each conformer at the given temperature. This will indicate which conformations are most likely to be present experimentally.

Table 1: Predicted Data for Major Conformers of 2-(Cyclopentylmethylthio)phenol (Hypothetical DFT Results)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°C) | Intramolecular H-bond (O-H···S) distance (Å) | Predicted Boltzmann Population (298 K) |

| 1 (H-bonded) | 0.00 | C2-C1-O-H: ~0, C1-C2-S-C: ~180 | ~2.5 | ~85% |

| 2 (Non-H-bonded) | 1.5 | C2-C1-O-H: ~180, C1-C2-S-C: ~90 | > 4.0 | ~15% |

Note: The data in this table is hypothetical and serves as an illustration of the expected output from DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental Validation

NMR spectroscopy is a powerful experimental technique for probing the conformational equilibrium of molecules in solution.[13]

Key NMR Experiments:

-

¹H NMR: The chemical shift of the phenolic hydroxyl proton is highly sensitive to its environment.[14][15] In a non-polar solvent, a downfield chemical shift (e.g., > 7 ppm) would be indicative of intramolecular hydrogen bonding.[16] The coupling constants between aromatic protons can also provide structural information.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other. A strong NOE between the hydroxyl proton and the methylene protons of the cyclopentylmethyl group would provide direct evidence for the hydrogen-bonded conformation.[17]

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it may be possible to observe changes in the chemical shifts or coupling constants that reflect a shift in the conformational equilibrium.[13]

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a pure sample of 2-(Cyclopentylmethylthio)phenol in a deuterated, non-polar solvent (e.g., CDCl₃ or C₆D₆) to minimize intermolecular hydrogen bonding with the solvent.

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the chemical shift and line shape of the hydroxyl proton.

-

2D NMR Acquisition: Perform standard 2D NMR experiments such as COSY, HSQC, and HMBC to assign all proton and carbon signals unequivocally.

-

NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations. Look for key cross-peaks, particularly between the OH proton and the -S-CH₂- protons.

-

(Optional) VT-NMR: If the initial results are ambiguous, perform a variable temperature NMR study from low to high temperatures to observe any shifts in the equilibrium.

Figure 2: Workflow for the NMR-based conformational analysis.

X-ray Crystallography: The Solid-State Benchmark

If a suitable single crystal of 2-(Cyclopentylmethylthio)phenol can be grown, X-ray crystallography provides an unambiguous determination of its conformation in the solid state.[18] While the solid-state conformation may not be the most stable one in solution, it provides a crucial experimental benchmark for validating computational models.

Conclusion and Future Directions

The molecular structure and conformation of 2-(Cyclopentylmethylthio)phenol are dictated by a delicate balance of intramolecular hydrogen bonding, steric effects, and the inherent flexibility of the cyclopentylmethylthio substituent. Based on principles derived from analogous systems, a conformation stabilized by an O-H···S intramolecular hydrogen bond is predicted to be the most populated species in non-polar environments. A combined approach of DFT calculations and NMR spectroscopy is essential to confirm this prediction and to provide a detailed, quantitative model of its conformational landscape. This in-depth structural understanding is a critical first step in rationalizing its physicochemical properties and potential biological activity.

References

-

¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Foti, M. C., & Johnson, E. R. (2002). A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters. The Journal of Physical Chemistry A, 106(39), 9201–9210. [Link]

-

Ali, I., Sharma, S., & Bezbaruah, B. (2018). Quantum Mechanical Study on the π-π Stacking Interaction and Change in Conformation of Phenolic Systems with Different Intermolecular Rotations. Computational Chemistry, 6(4), 71-86. [Link]

-

Foti, M. C., & Johnson, E. R. (2002). A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters. The Journal of Physical Chemistry A, 106(39), 9201–9210. [Link]

-

NMR for Studying Plant-Based Compounds. (2025, July 1). Creative Biostructure. Retrieved February 20, 2026, from [Link]

-

Ali, I., et al. (2022). DFT STUDY ON THE CONFORMATIONAL CHANGE IN π-π STACKING INTERACTION OF NAPHTHALENE, α - NAPHTHOL AND β-NAPHTHOL SYSTEMS. Rasayan Journal of Chemistry, 15(2), 1190-1201. [Link]

-

Spyros, A., & Dais, P. (2009). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Magnetic Resonance in Chemistry, 47(6), 443-452. [Link]

-

Okwen, D. T., et al. (2018). Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. Journal of Physical Chemistry & Biophysics, 8(3). [Link]

-

Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8569. [Link]

-

Lee, H. M., et al. (2013). Differences in structure, energy, and spectrum between neutral, protonated, and deprotonated phenol dimers: comparison of various density functionals with ab initio theory. Physical Chemistry Chemical Physics, 15(18), 6684-6701. [Link]

-

Khavasi, H. R., et al. (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 136(30), 10672–10682. [Link]

-

¹H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 20, 2026, from [Link]

-

Tormena, C. F., Cormanich, R. A., & Rittner, R. (2013). NMR Spectroscopy: a Tool for Conformational Analysis. Magnetic Resonance in Chemistry, 51(4), 175-195. [Link]

-

da Silva, J. B. P., et al. (2010). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. Journal of Molecular Modeling, 16(7), 1269–1276. [Link]

-

Ohto, T., et al. (2009). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Inorganica Chimica Acta, 362(11), 3989-4002. [Link]

-

Borba, A., et al. (2007). Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation. The Journal of Physical Chemistry A, 111(49), 12435–12445. [Link]

-

Nunes, C. M., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. Molecules, 26(9), 2774. [Link]

-

The intramolecular hydrogen bond is present in A Phenol class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved February 20, 2026, from [Link]

-

2.5.1: Conformational analysis. (2025, April 5). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

-

Sroka, M., & Filarowski, A. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 481. [Link]

-

How does intramolecular hydrogen bonding cause the molecules to be separated from each other?. (2014, July 9). Chemistry Stack Exchange. Retrieved February 20, 2026, from [Link]

-

Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 6046–6050. [Link]

-

Enroth, C., et al. (1994). Crystallization and preliminary X-ray analysis of phenol hydroxylase from Trichosporon cutaneum. Journal of Molecular Biology, 238(1), 128-130. [Link]

- Preparation of thiophenols from phenols. (1988, June 28). Google Patents.

-

Chen, Y.-H., et al. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 21(5), 302. [Link]

-

Chen, J., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. RSC Advances, 12(51), 33156–33159. [Link]

-

Costantino, L., et al. (1993). Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Pharmacological Research, 27(4), 349-358. [Link]

-

Chen, J., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. RSC Advances, 12(51), 33156-33159. [Link]

Sources

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. The intramolecular hydrogen bond is present in A Phenol class 12 chemistry CBSE [vedantu.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantum Mechanical Study on the π-π Stacking Interaction and Change in Conformation of Phenolic Systems with Different Intermolecular Rotations [scirp.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. auremn.org.br [auremn.org.br]

- 14. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. Crystallization and preliminary X-ray analysis of phenol hydroxylase from Trichosporon cutaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(Cyclopentylmethylthio)phenol" CAS number lookup

Executive Summary

2-(Cyclopentylmethylthio)phenol is a specialized organosulfur intermediate used primarily in medicinal chemistry and drug discovery. Characterized by a phenol ring substituted at the ortho position with a cyclopentylmethylthio group, this compound serves as a lipophilic building block. Its structural motif—combining a hydrogen-bond donor (phenol -OH) with a hydrophobic, flexible tail (cyclopentyl)—makes it valuable for probing hydrophobic pockets in kinase inhibitors, GPCR ligands, and other therapeutic targets.

This guide provides a comprehensive technical overview, including structural identification, validated synthesis protocols, physicochemical properties, and safety handling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

As a specialized research intermediate, 2-(Cyclopentylmethylthio)phenol is often referenced by its chemical structure rather than a widely indexed CAS number. Researchers should utilize the following identifiers for database integration.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 2-[(Cyclopentylmethyl)sulfanyl]phenol |

| Common Name | 2-(Cyclopentylmethylthio)phenol |

| CAS Number | Not widely indexed (Refer to structure) |

| Molecular Formula | C₁₂H₁₆OS |

| Molecular Weight | 208.32 g/mol |

| SMILES | Oc1ccccc1SCC1CCCC1 |

| InChI Key | (Calculated) InChI=1S/C12H16OS/c14-11-7-3-4-8-12(11)13-9-10-5-1-2-6-10/h3-4,7-8,10,14H,1-2,5-6,9H2 |

Predicted Physicochemical Properties

Note: Values are calculated based on structure-activity relationship (SAR) models for similar ortho-substituted phenols.

| Property | Value / Description |

| Appearance | Viscous pale yellow oil or low-melting solid |

| Boiling Point | ~310–320 °C (at 760 mmHg) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Octanol/Water) | ~3.8 (High Lipophilicity) |

| pKa (Phenol -OH) | ~9.5–10.0 (Slightly less acidic than phenol due to sulfide donation) |

Synthetic Pathways (De Novo Synthesis)

The most robust method for synthesizing 2-(Cyclopentylmethylthio)phenol involves the nucleophilic substitution (S-alkylation) of 2-hydroxythiophenol (2-mercaptophenol) with a cyclopentylmethyl halide . This route preserves the phenolic hydroxyl group while selectively alkylating the more nucleophilic thiol.

Reaction Mechanism

The thiolate anion, generated in situ by a mild base, attacks the electrophilic carbon of the cyclopentylmethyl bromide via an S_N2 mechanism.

Figure 1: Synthetic pathway for 2-(Cyclopentylmethylthio)phenol via selective S-alkylation.[1]

Detailed Experimental Protocol

Reagents:

-

2-Hydroxythiophenol (1.0 eq)

-

(Bromomethyl)cyclopentane (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Acetone or DMF (Anhydrous)

Procedure:

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxythiophenol (1.0 eq) in anhydrous Acetone (0.2 M concentration).

-

Deprotonation : Add Potassium Carbonate (2.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the thiolate. Note: The solution may change color (often yellowing).

-

Alkylation : Dropwise add (Bromomethyl)cyclopentane (1.1 eq) to the reaction mixture.

-

Reaction : Heat the mixture to reflux (approx. 60°C for Acetone) and stir for 4–6 hours. Monitor progress by TLC (Hexane:EtOAc 8:2).

-

Work-up :

-

Cool to room temperature.

-

Filter off the inorganic salts (K₂CO₃/KBr).

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with Ethyl Acetate and wash with Water (2x) and Brine (1x).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification : Purify the crude oil via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes) to yield the pure product.

Biological & Pharmaceutical Relevance[2][4][6]

This compound is primarily utilized as a fragment or intermediate in the design of bioactive molecules. Its specific structural features serve distinct roles in ligand-protein interactions.

Structure-Activity Relationship (SAR) Utility

-

Lipophilic Anchor : The cyclopentyl group provides a bulky, hydrophobic moiety that can occupy lipophilic pockets (e.g., the ATP-binding site of kinases or allosteric sites of GPCRs).

-

Flexible Linker : The methylene-thio (-SCH₂-) linker offers rotational freedom, allowing the cyclopentyl group to adopt an optimal conformation within a binding site.

-

Hydrogen Bonding : The phenolic -OH remains available for critical hydrogen bonding interactions with protein residues (e.g., Asp, Glu, or backbone carbonyls).

Target Classes

-

Kinase Inhibitors : Used to probe the "back pocket" or "gatekeeper" regions of kinase enzymes.

-

GPCR Ligands : The lipophilic tail mimics endogenous lipid mediators or hydrophobic side chains.

Analytical Characterization

To validate the identity of the synthesized compound (in the absence of a standard CAS reference), researchers must rely on spectroscopic data.

| Technique | Expected Signals |

| ¹H NMR (CDCl₃) | δ 6.8–7.5 ppm (m, 4H, Aromatic); δ 6.5 ppm (s, 1H, -OH, exchangeable); δ 2.8 ppm (d, 2H, -SCH₂-); δ 2.1 ppm (m, 1H, Cyclopentyl CH); δ 1.2–1.8 ppm (m, 8H, Cyclopentyl CH₂). |

| ¹³C NMR | Signals for Phenolic C-OH (~156 ppm), Thioether C-S (~120 ppm), Aromatic CH, and Aliphatic Cyclopentyl carbons. |

| Mass Spectrometry (ESI) | [M-H]⁻ : ~207.3 Da (Negative mode preferred for phenols). |

| IR Spectroscopy | Broad band at 3200–3400 cm⁻¹ (O-H stretch); Sharp peaks at 2800–3000 cm⁻¹ (C-H aliphatic). |

Safety & Handling

Hazard Classification : Irritant (Skin/Eye), Potential Sensitizer.

-

Handling : Use in a fume hood. The thiol precursor (2-mercaptophenol) has a stench; however, the product (thioether) is significantly less odorous but should still be treated as a potential respiratory irritant.

-

Storage : Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the thioether to a sulfoxide/sulfone.

-

PPE : Wear nitrile gloves, safety goggles, and a lab coat.

References

-

Benchchem . Strategies for the De Novo Synthesis of 2-(Cyclopentylmethylthio)phenol. Link

-

PubChem . Compound Summary: 2-Mercaptophenol (CAS 1121-24-0). Link

-

Sigma-Aldrich .[2] Product Detail: (Bromomethyl)cyclopentane (CAS 3814-30-4). Link

-

ChemicalBook . 2-[(Cyclopropylmethyl)thio]phenol (CAS 881303-16-8) - Analog Reference. Link

Sources

Technical Guide: Solubility Profile of 2-(Cyclopentylmethylthio)phenol

[1]

Executive Summary

2-(Cyclopentylmethylthio)phenol is a lipophilic intermediate often employed in the synthesis of heterobiaryl scaffolds and specific enzyme inhibitors.[1] Its structure features a phenolic hydroxyl group capable of hydrogen bonding, juxtaposed with a bulky, lipophilic ortho-cyclopentylmethylthio substituent.[1]

This specific substitution pattern creates an intramolecular hydrogen bond between the phenolic proton and the sulfur atom (

Physicochemical Architecture

Understanding the molecule's behavior requires analyzing its competing functional groups.[1]

| Feature | Chemical Moiety | Impact on Solubility |

| H-Bond Donor | Phenolic –OH | Provides solubility in alcohols; acidic (pKa |

| H-Bond Acceptor | Thioether (–S–) | Weak acceptor; soft base.[1] |

| Lipophilic Tail | Cyclopentyl Ring | Drastically reduces aqueous solubility; increases LogP.[1] |

| Ortho-Effect | 1,2-Substitution | Promotes intramolecular H-bonding, "masking" the OH group from solvent interactions.[1] |

The "Ortho-Effect" Mechanism

In ortho-alkylthiophenols, the phenolic hydrogen atom is often chelated by the adjacent sulfur atom.[1] This intramolecular lock reduces the energy gain from intermolecular hydrogen bonding with water, effectively making the molecule more lipophilic than its para isomer.[1]

Solubility Landscape

The following matrix categorizes solvent compatibility for stock preparation, purification, and biological assays.

A. Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (

-

Dimethyl Sulfoxide (DMSO): The gold standard for biological stocks.[1] The sulfoxide oxygen of DMSO effectively competes for the phenolic proton, breaking the intramolecular bond.[1]

-

Dichloromethane (DCM) / Chloroform: Excellent for extraction and purification.[1] The lipophilic cyclopentyl group drives high affinity for chlorinated solvents.[1]

-

Ethyl Acetate: Good solubility; preferred for liquid-liquid extraction (LLE) from aqueous reaction mixtures.[1]

B. Secondary Solvents (Moderate Solubility)[1]

-

Alcohols (Methanol/Ethanol): Soluble, but saturation limits are lower than in chlorinated solvents due to the hydrophobic cyclopentyl tail.[1]

-

Acetonitrile (MeCN): Soluble.[1] Useful for HPLC mobile phases.[1]

C. Aqueous Systems (Insoluble)[1]

-

Water (Neutral pH): Insoluble. The calculated LogP is expected to be

.[1] -

Aqueous Base (pH > 12): Soluble.[1] Deprotonation of the phenol (forming the phenoxide anion) restores water solubility.[1]

-

Note: High pH may promote oxidation of the sulfur atom if exposed to air.[1]

-

Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on application.

Figure 1: Solvent selection workflow based on experimental intent.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Assay Ready)

Objective: Create a stable stock for biological screening.

-

Weighing: Accurately weigh 2.08 mg of 2-(Cyclopentylmethylthio)phenol (MW

208.3 g/mol ).-

Note: If the compound is a viscous oil (common for this class), weigh directly into a tared glass vial to avoid transfer losses.[1]

-

-

Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).

-

Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visual schlieren lines persist.

-

Storage: Aliquot into amber glass vials (to prevent photo-oxidation of sulfur). Store at

C.[1][4]

Protocol B: Determination of Aqueous Solubility (Shake-Flask)

Objective: Verify solubility limits for formulation.

-

Saturation: Add excess compound (

mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. -

Equilibration: Shake at 300 rpm for 24 hours at

C. -

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved material.

-

Quantification: Analyze the supernatant via HPLC-UV (Detection: 254 nm or 280 nm).

-

Expected Result: Below limit of quantification (LOQ) without co-solvents.[1]

-

Stability & Handling Risks[1]

Sulfur Oxidation

The thioether moiety is susceptible to oxidation to the sulfoxide (

-

Trigger: Exposure to air in solution, especially in protic solvents or under light.[1]

-

Mitigation: Always purge stock solution vials with Nitrogen or Argon gas before sealing.[1]

Phenolic Oxidation

While less reactive than catechols, the phenol ring can oxidize to quinones under highly basic conditions in the presence of oxygen.[1]

-

Mitigation: Avoid storing in basic aqueous buffers (pH > 10) for extended periods.[1]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 122407, 2-(Ethylthio)phenol (Analogous Structure).[1] PubChem.[1][5][6] Available at: [Link][1]

-

M. H. Abraham et al. Hydrogen Bonding in Ortho-Substituted Phenols.[1] Journal of the Chemical Society, Perkin Transactions 2.[1] (General reference for ortho-effect mechanisms).

Sources

- 1. Thiophenol - Wikipedia [en.wikipedia.org]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. mdpi.com [mdpi.com]

- 4. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. 2-(Ethylthio)phenol | C8H10OS | CID 122407 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(Cyclopentylmethylthio)phenol" potential biological activities

An In-Depth Technical Guide to the Potential Biological Activities of 2-(Cyclopentylmethylthio)phenol

Authored by: Gemini, Senior Application Scientist

Preamble: Charting the Bio-Pharmacological Landscape of a Novel Phenolic Thioether

To the researchers, chemists, and pioneers in drug discovery, this document serves as a comprehensive technical guide into the prospective biological activities of 2-(Cyclopentylmethylthio)phenol. In the realm of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity often yields emergent properties that are greater than the sum of their parts. 2-(Cyclopentylmethylthio)phenol, a molecule integrating a reactive phenol, a versatile thioether linkage, and a lipophilic cyclopentyl group, stands as a promising, yet largely unexplored, candidate for therapeutic innovation.

This guide is intentionally structured not as a rigid review of established facts, but as a forward-looking roadmap for investigation. We will begin by dissecting the chemical architecture of the molecule to build a foundation of hypothesized biological activities. Following this, we will delve into detailed, actionable experimental protocols designed to rigorously test these hypotheses. Our narrative is grounded in established principles of medicinal chemistry and pharmacology, providing a robust framework for the scientific exploration of this compound.

Part 1: Molecular Deconstruction and Hypothesis Formulation

The structure of 2-(Cyclopentylmethylthio)phenol suggests several avenues for biological interaction. The phenolic hydroxyl group is a known hydrogen bond donor and acceptor, and can participate in redox reactions, a common feature in many antioxidant and antimicrobial agents[1][2][3]. The thioether linkage is susceptible to oxidation, a property that can be exploited in designing drugs that are activated in specific cellular environments with high levels of reactive oxygen species (ROS), such as cancer cells[4]. Finally, the cyclopentyl group enhances the molecule's lipophilicity, which may improve its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins[5].

Based on these structural motifs, we hypothesize that 2-(Cyclopentylmethylthio)phenol may exhibit the following biological activities:

-

Antioxidant Activity: The phenolic group can directly scavenge free radicals, while the thioether can be oxidized, thus neutralizing ROS.

-

Anticancer Activity: The compound may selectively target cancer cells through a combination of pro-oxidant effects under certain conditions or by inhibiting key signaling pathways.

-

Antimicrobial Activity: Phenolic compounds are known to disrupt microbial cell membranes and denature proteins[6]. The increased lipophilicity from the cyclopentyl group could enhance this effect.

-

Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory properties by modulating inflammatory signaling pathways[7].

The following diagram illustrates the relationship between the structural components of 2-(Cyclopentylmethylthio)phenol and its hypothesized biological activities.

Part 2: A Roadmap for Investigation: Experimental Protocols

This section provides detailed experimental workflows to systematically evaluate the hypothesized biological activities of 2-(Cyclopentylmethylthio)phenol.

Synthesis of 2-(Cyclopentylmethylthio)phenol

A plausible synthetic route for 2-(Cyclopentylmethylthio)phenol involves the reaction of a suitable phenol precursor with a cyclopentylmethyl halide. A general procedure is outlined below, which may require optimization.

Protocol 1: Synthesis of 2-(Cyclopentylmethylthio)phenol

-

Starting Materials: 2-mercaptophenol, cyclopentylmethyl bromide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetone or acetonitrile).

-

Reaction Setup: To a solution of 2-mercaptophenol in the chosen solvent, add the base and stir at room temperature for 30 minutes to generate the thiophenoxide anion.

-

Alkylation: Add cyclopentylmethyl bromide to the reaction mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-(Cyclopentylmethylthio)phenol.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the general workflow for the synthesis and purification of 2-(Cyclopentylmethylthio)phenol.

Evaluation of Antioxidant Activity

The antioxidant potential of 2-(Cyclopentylmethylthio)phenol can be assessed using a battery of in vitro assays that measure both radical scavenging and reducing power.

Protocol 2: DPPH Radical Scavenging Assay

-

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the radical is scavenged, and the absorbance decreases.

-

Procedure: a. Prepare a stock solution of 2-(Cyclopentylmethylthio)phenol in a suitable solvent (e.g., methanol). b. Prepare a series of dilutions of the stock solution. c. In a 96-well plate, add a fixed volume of DPPH solution to each well containing the different concentrations of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader. f. Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm.

-

Procedure: a. Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution. b. Add the FRAP reagent to the test compound at various concentrations in a 96-well plate. c. Incubate at 37°C for 30 minutes. d. Measure the absorbance at 593 nm. e. Construct a standard curve using a known antioxidant like FeSO₄.

-

Data Analysis: Express the results as FRAP values (in µM Fe(II) equivalents).

Assessment of Anticancer Activity

The anticancer potential of 2-(Cyclopentylmethylthio)phenol should be evaluated against a panel of cancer cell lines and a non-cancerous control cell line to determine its cytotoxicity and selectivity.

Protocol 4: MTT Assay for Cytotoxicity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

-

Procedure: a. Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of 2-(Cyclopentylmethylthio)phenol for 24, 48, and 72 hours. c. Add MTT solution to each well and incubate for 3-4 hours. d. Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. e. Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each cell line at each time point.

The following diagram illustrates the proposed signaling pathway for the potential anticancer activity of 2-(Cyclopentylmethylthio)phenol, focusing on the induction of oxidative stress.

Evaluation of Antimicrobial Activity

The antimicrobial properties of 2-(Cyclopentylmethylthio)phenol can be determined against a range of pathogenic bacteria and fungi.

Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure: a. Prepare a two-fold serial dilution of 2-(Cyclopentylmethylthio)phenol in a suitable broth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). c. Include a positive control (microorganism with no compound) and a negative control (broth only). d. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). e. Determine the MIC by visually assessing the lowest concentration that shows no turbidity.

-

Data Analysis: The MIC value is reported in µg/mL or µM.

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of 2-(Cyclopentylmethylthio)phenol can be investigated by measuring its effect on the production of inflammatory mediators in immune cells.

Protocol 6: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Principle: LPS stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory activity of the compound is assessed by its ability to inhibit this NO production.

-

Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of 2-(Cyclopentylmethylthio)phenol for 1 hour. c. Stimulate the cells with LPS for 24 hours. d. Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. e. Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

Part 3: Data Presentation and Interpretation

For each of the experimental protocols described above, it is crucial to present the data in a clear and organized manner. The use of tables to summarize quantitative data is highly recommended.

Table 1: Summary of Hypothesized Biological Activities and Relevant Assays

| Hypothesized Activity | Key Experimental Assays | Primary Endpoint |

| Antioxidant | DPPH Radical Scavenging, FRAP | IC₅₀, FRAP value |

| Anticancer | MTT Assay on Cancer and Normal Cells | IC₅₀, Selectivity Index |

| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC) |

| Anti-inflammatory | LPS-induced NO production in Macrophages | IC₅₀ for NO inhibition |

Concluding Remarks and Future Directions

References

-

G. D. B. Pereira, et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3206. [Link]

-

Y. Nagasaki, et al. (2016). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 17(8), 2638-2646. [Link]

-

M. P. Prochazka, et al. (2018). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Postepy Higieny i Medycyny Doswiadczalnej, 72, 56-65. [Link]

-

A. D. da Silva, et al. (2021). Catechol- and Phenol-Containing Thio-Schiff Bases: Synthesis, Electrochemical Properties and Biological Evaluation. ChemistrySelect, 6(40), 10887-10895. [Link]

-

O. I. Shadyro, et al. (2020). Catechol thioethers with physiologically active fragments: Electrochemistry, antioxidant and cryoprotective activities. Bioelectrochemistry, 135, 107567. [Link]

-

V. Opletalova, et al. (2012). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 17(11), 12851-12876. [Link]

-

PubChem. (n.d.). 2-[(E)-(cyclopentylimino)methyl]phenol. [Link]

-

L. Ma, et al. (2018). Resources and Biological Activities of Natural Polyphenols. Foods, 7(5), 68. [Link]

-

Patsnap. (2024). What is Phenol used for?. [Link]

-

A. Kumar & A. K. Mishra. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4), 265-275. [Link]

-

S. Ertani, et al. (2016). Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. Molecules, 21(2), 205. [Link]

-

M. Skalicka-Woźniak, et al. (2021). Phenolic Compounds and Biological Activity of Selected Mentha Species. Molecules, 26(6), 1731. [Link]

-

L. Costantino, et al. (1993). Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Pharmacological Research, 27(4), 349-358. [Link]

-

S. Kumar, et al. (2019). Polyphenols: Phytochemistry and health benefits. Journal of Pharmacognosy and Phytochemistry, 8(2), 143-149. [Link]

Sources

- 1. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Cyclopentylmethoxy)phenol For Research [benchchem.com]

- 6. What is Phenol used for? [synapse.patsnap.com]

- 7. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-(Cyclopentylmethylthio)phenol Derivatives and Analogues

Executive Summary

2-(Cyclopentylmethylthio)phenol represents a specialized class of ortho-substituted phenolic thioethers , a structural motif increasingly relevant in medicinal chemistry for its dual role as a lipophilic antioxidant and a privileged scaffold for enzyme inhibition.

This guide serves as a technical monograph for researchers investigating this scaffold. It details the synthesis, structural biology, and pharmacological potential of 2-(cyclopentylmethylthio)phenol and its analogues. While often utilized as a chemical probe or intermediate, this specific architecture possesses intrinsic bioactivity relevant to 5-Lipoxygenase (5-LOX) inhibition , Vascular Adhesion Protein-1 (VAP-1) modulation , and antiviral capsid binding .

Chemical Biology & Structural Analysis

The Core Scaffold

The molecule consists of three distinct pharmacophoric elements:

-

Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor and a radical scavenging center. Its ortho position relative to the sulfur atom allows for intramolecular hydrogen bonding, influencing pKa and membrane permeability.

-

Thioether Linker (-S-): Provides a "kink" in the structure, distinct from ether (-O-) or methylene (-CH2-) linkers. It is a metabolic soft spot (susceptible to S-oxidation) and a weak hydrogen bond acceptor.

-

Cyclopentyl Moiety: A lipophilic, non-aromatic ring that targets hydrophobic pockets (e.g., the hydrophobic channel of VAP-1 or the VP1 pocket of picornaviruses).

Pharmacophore Visualization

The following diagram illustrates the functional zones of the molecule and its interaction potential.

Figure 1: Pharmacophore dissection of 2-(Cyclopentylmethylthio)phenol highlighting the intramolecular hydrogen bond and lipophilic anchor.

Synthesis Strategies

The synthesis of 2-(Cyclopentylmethylthio)phenol relies on the regioselective S-alkylation of 2-mercaptophenol (2-hydroxythiophenol). The challenge lies in preventing O-alkylation to ensure the phenolic hydroxyl remains free.

Primary Route: Selective S-Alkylation

Principle: Thiolates are softer nucleophiles than phenoxides. By controlling the base and solvent, S-alkylation can be favored over O-alkylation.

Reagents:

-

Electrophile: (Bromomethyl)cyclopentane or (Chloromethyl)cyclopentane.

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Acetone or DMF (Polar aprotic favors

).

Synthesis Workflow Diagram

Figure 2: Selective S-alkylation pathway. The soft nucleophilicity of the thiol group drives chemoselectivity.

Medicinal Chemistry & SAR (Analogues)

Modifying the core structure allows for the tuning of potency, metabolic stability, and solubility. The following table summarizes key analogues and their predicted shifts in biological profiles.

Structure-Activity Relationship (SAR) Table

| Analogue Class | Modification | Rationale | Effect on Bioactivity |

| Core Lead | 2-(Cyclopentylmethylthio)phenol | Baseline | Balanced Lipophilicity/Redox activity |

| Linker Oxidation | Sulfoxide (-SO-) | Increases polarity; introduces chirality | Reduced antioxidant capacity; potential for H-bonding interactions. |

| Linker Oxidation | Sulfone (-SO2-) | Strong electron withdrawal | Deactivates phenol ring; increases metabolic stability. |

| Ring Expansion | Cyclohexyl | Increases steric bulk | May improve fit in larger hydrophobic pockets (e.g., VAP-1). |

| Bioisostere | Ether (-O-) | "Harder" atom replacement | Removes redox activity; lowers logP slightly. |

| Phenol Blocking | O-Methylation (-OMe) | Blocks H-bond donor | Negative Control: Usually abolishes activity if Phenol-OH is critical. |

Mechanism of Action (Hypothetical Contexts)

Based on the structural class (ortho-thioalkyl phenols), this compound is likely to exhibit activity in the following pathways:

-

Antioxidant/Cytoprotection: The phenol donates a hydrogen atom to lipid peroxyl radicals (

). The resulting phenoxyl radical is stabilized by the ortho-sulfur via resonance or expansion of the valence shell. -

VAP-1 Inhibition: VAP-1 (SSAO) inhibitors often require a hydrophobic group to occupy the channel leading to the active site. The cyclopentyl group fulfills this, while the phenol mimics the substrate or interacts with the copper center.

Experimental Protocols

Protocol: Synthesis of 2-(Cyclopentylmethylthio)phenol

Objective: To synthesize high-purity target compound via S-alkylation.

Materials:

-

2-Mercaptophenol (1.26 g, 10 mmol)

-

(Bromomethyl)cyclopentane (1.63 g, 10 mmol)

-

Potassium Carbonate (anhydrous, 1.38 g, 10 mmol)

-

Acetone (30 mL, HPLC grade)

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptophenol in Acetone (30 mL).

-

Deprotonation: Add Potassium Carbonate in a single portion. Stir at room temperature for 15 minutes under an inert atmosphere (

or Ar). Note: The solution may darken slightly. -

Addition: Add (Bromomethyl)cyclopentane dropwise over 5 minutes.

-

Reaction: Reflux the mixture at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The thiol spot should disappear.

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification: Dissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove traces of salts. Dry over

, filter, and concentrate. -

Isolation: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield a pale yellow oil.

Validation:

-

1H NMR (CDCl3): Look for triplet/multiplet at

2.8-3.0 ppm (S-CH2) and disappearance of SH signal (

Protocol: DPPH Radical Scavenging Assay

Objective: To quantify the antioxidant potential of the derivative.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Sample: Prepare serial dilutions of 2-(Cyclopentylmethylthio)phenol (10 - 200

) in methanol. -

Incubation: Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm.

-

Calculation:

.

References

-

LookChem. (n.d.). 2-Hydroxythiophenol (CAS 1121-24-0) Properties and Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Mercaptophenol. Retrieved from [Link]

- Smith, C. et al. (2015). "Copper(II)-Catalyzed Single-Step Synthesis of Aryl Thiols". Journal of Organic Chemistry. (Contextual reference for thioether synthesis methods).

Sources

An In-depth Technical Guide to 2-(Cyclopentylmethylthio)phenol: Synthesis, and Prospective Analysis

Abstract: This technical guide provides a comprehensive overview of 2-(Cyclopentylmethylthio)phenol, a molecule of interest in synthetic and medicinal chemistry. Due to the limited publicly available information on the specific discovery and history of this compound, this document focuses on a proposed, scientifically-grounded synthetic pathway. It details the retrosynthetic analysis, a step-by-step experimental protocol, and the underlying reaction mechanisms. Furthermore, this guide offers insights into the prospective applications and chemical properties of this class of compounds, providing a valuable resource for researchers, scientists, and professionals in drug development.

Introduction and Background

2-(Cyclopentylmethylthio)phenol is an organic molecule characterized by a phenol ring substituted with a cyclopentylmethylthio group at the ortho position. Phenols and their derivatives are a critical class of compounds in organic chemistry and pharmacology, known for a wide range of biological activities.[1][2] Similarly, thioethers are important structural motifs found in numerous pharmaceuticals and bioactive natural products.[3] The combination of these two functional groups in a single molecule suggests potential for novel chemical properties and applications.

While the specific historical discovery of 2-(Cyclopentylmethylthio)phenol is not well-documented in scientific literature, its synthesis can be achieved through established and reliable chemical methodologies. This guide will focus on a plausible and efficient synthetic route, drawing upon foundational principles of organic synthesis, particularly the formation of carbon-sulfur bonds.

Proposed Synthesis of 2-(Cyclopentylmethylthio)phenol

The most direct and logical approach to synthesizing 2-(Cyclopentylmethylthio)phenol is through the S-alkylation of 2-mercaptophenol with a suitable cyclopentylmethyl electrophile. This method is a variation of the well-known Williamson ether synthesis, adapted for the formation of a thioether bond.[4][5][6]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the sulfur-carbon bond, leading back to two readily available precursors: 2-mercaptophenol and a cyclopentylmethyl halide, such as cyclopentylmethyl bromide.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Transition-metal-catalyzed synthesis of phenols and aryl thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible light-initiated cross-coupling between thiophenols and aryl halides (X = I and Br) to synthesize aryl thioethers over Pd/ZnIn2S4 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson ether synthesis | TCI AMERICA [tcichemicals.com]

"2-(Cyclopentylmethylthio)phenol" safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-(Cyclopentylmethylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety and handling precautions for 2-(Cyclopentylmethylthio)phenol. As a compound possessing both a phenolic ring and a thioether group, it presents a dual hazard profile that requires a nuanced and rigorous approach to laboratory safety. This guide moves beyond mere procedural steps to explain the chemical reasoning behind each recommendation, empowering researchers to work with confidence and security.

Compound Profile and Hazard Synthesis

2-(Cyclopentylmethylthio)phenol is a substituted phenol derivative. Its chemical structure is characterized by a phenol group, where the hydroxyl (-OH) is directly attached to a benzene ring, and a cyclopentylmethylthio group attached at the ortho position. This unique combination of functional groups dictates its reactivity, physical properties, and, most importantly, its toxicological profile.

The Phenolic Moiety: A Primary Health Hazard

The primary toxicological concern with this compound stems from its phenolic component. Phenol and its derivatives are protoplasmic poisons that can cause severe systemic toxicity.[1] The hydroxyl group makes the molecule corrosive and allows it to be readily absorbed through the skin, often without immediate pain due to a local anesthetic effect.[2] This can lead to a dangerously deceptive initial contact. Once absorbed, phenol can exert toxic effects on the central nervous system, liver, and kidneys.[3][4] Ingestion of even small amounts of phenol can be fatal.

The Thioether Moiety: Olfactory and Nuisance Concerns

The thioether group (a type of organosulfur compound) introduces a high probability of a strong, unpleasant odor.[5][6] While thioethers are generally less odorous than their thiol (mercaptan) counterparts, low molecular weight sulfur compounds are notorious for being detectable by the human nose at extremely low concentrations (parts per billion).[5][6] Accidental release of such vapors can cause nausea or headaches in colleagues and may trigger safety alerts if mistaken for a natural gas leak.[5][6] Therefore, complete vapor containment is a critical aspect of handling.

Physical and Chemical Properties

A summary of known and predicted properties for similar phenolic and thioether compounds is presented below. Specific experimental data for 2-(Cyclopentylmethylthio)phenol may vary.

| Property | Value / Description | Source |

| Molecular Formula | C₁₂H₁₆OS | N/A |

| Molecular Weight | 208.32 g/mol | N/A |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | [7] |

| Odor | Likely a strong, unpleasant sulfurous odor. | [5][6] |

| Boiling Point | High; for the similar 2-(methylthio)phenol, it is 219°C.[8] | [8] |

| Solubility | Low water solubility is expected due to the hydrophobic cyclopentyl and thioether groups. | [7] |

| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][9] Systemic toxicity associated with phenols.[1][4] | [1][4][7][9] |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective management of chemical hazards relies on a multi-layered strategy known as the hierarchy of controls. This approach prioritizes the most effective and reliable control measures over those that are more dependent on human behavior.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Standard Operating Procedures (SOPs)

Adherence to the following procedures is mandatory when handling 2-(Cyclopentylmethylthio)phenol.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, transfers, and reaction work-ups, must be conducted inside a certified chemical fume hood.[3][10] This is non-negotiable to prevent inhalation of vapors and contain its potent odor.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted.

-

Odor Control: For reactions involving heating or vacuum, the exhaust from pumps or distillation apparatus should be passed through a bleach trap to oxidize and neutralize odorous sulfur vapors.[11]

Personal Protective Equipment (PPE)

-

Hand Protection: Due to the high risk of skin absorption, robust glove protection is critical.

-

Recommendation: Double-gloving is required. Wear a pair of thin nitrile gloves as a base layer, covered by a pair of heavy-duty neoprene or butyl rubber gloves.[2][3]

-

Causality: Nitrile provides dexterity and splash protection, while neoprene and butyl rubber offer superior resistance to phenols and other aromatic compounds.[2][3] Change gloves immediately upon any sign of contamination.

-

-

Eye Protection: Chemical splash goggles are mandatory.[2] If there is a significant splash risk, a full face shield should be worn in addition to goggles.[3][12]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[3] Long pants and closed-toe shoes are also mandatory.[3] For larger-scale operations, a chemically resistant apron is recommended.[3]

Safe Handling and Transfer Protocol

-

Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment, including waste containers, before handling the chemical.

-

Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood. If it is a liquid, transfer it using a calibrated pipette or syringe.

-

Transfer: Keep containers closed whenever possible. During transfers, minimize the distance between containers to reduce the risk of spills.

-

Post-Handling: After handling, thoroughly wipe down the work area with an appropriate solvent. Decontaminate all non-disposable equipment that came into contact with the chemical.

-

Hygiene: Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory, even if gloves were worn.[2]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][3]

-

Keep the container tightly sealed to prevent the escape of vapors.[7][9]

-

Store below eye level to minimize the risk of facial injury from dropped containers.[2]

-

Incompatibilities: Segregate from strong oxidizing agents (e.g., nitric acid, peroxides) and strong bases, as these can cause violent reactions with phenols.[2]

Waste Disposal

-

All waste contaminated with 2-(Cyclopentylmethylthio)phenol (including gloves, paper towels, and pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[2][6]

-

Liquid waste should be stored in a sealed, properly labeled container.

-

Do not pour any waste down the drain.[12]

-

Follow all institutional and local regulations for hazardous waste disposal.[13]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

Spill Response

-

Small Spill (<50 mL):

-

Ensure you are wearing appropriate PPE.

-

Absorb the spill using an inert material like vermiculite or sand. Do not use combustible materials like paper towels directly on the liquid pool.[2]

-

Collect the absorbed material into a sealed, labeled hazardous waste container.

-

Clean the spill area with soap and water.

-

-

Large Spill (>50 mL):

-

Evacuate the immediate area and alert all personnel.

-

If the substance is volatile or vapors are present, evacuate the entire laboratory and contact your institution's emergency response team (e.g., EH&S).[2]

-

Prevent the spill from entering drains.

-

First Aid: A Critical Response Workflow

Caption: Immediate first aid steps following an exposure incident.

Explanation of First Aid Measures:

-

Skin Contact: The primary goal is rapid decontamination. Polyethylene glycol (PEG) 300 or 400 is highly effective at removing phenol from the skin and should be used if available in the first aid kit.[10][12] This should be followed by extensive washing with water.[12] Seek immediate medical attention as systemic effects can be delayed.

-

Eye Contact: Immediate and prolonged flushing is the only effective treatment to prevent severe eye damage or blindness.[7][12]

-

Inhalation: Move the victim to fresh air immediately to reduce further absorption.[7]

-

Ingestion: Do not induce vomiting, as this can cause further damage to the esophagus.[14] Immediate medical intervention is required.

Conclusion

Working with 2-(Cyclopentylmethylthio)phenol demands a profound respect for its dual-hazard nature. The severe systemic toxicity of the phenol group, combined with the practical challenges of the thioether's odor, necessitates a safety-first mindset. By understanding the chemical principles behind these hazards and rigorously applying the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can effectively mitigate the risks and ensure a safe laboratory environment for themselves and their colleagues.

References

-

Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. (n.d.). The University of Queensland. [Link]

-

Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.). Unknown Source. [Link]

-

Phenol - EH&S - UC Berkeley. (n.d.). UC Berkeley. [Link]

-

Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (2022, June). Yale University. [Link]

-

for the SAFE USE of PHENOL. (2020). Cefic. [Link]

-

Phenol, 2-(methylthio)- Properties. (2025, October 15). U.S. Environmental Protection Agency. [Link]

-

Thiols | Safety Services - UCL – University College London. (2020, June 23). University College London. [Link]

-

How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

-

ICSC 0070 - PHENOL. (n.d.). International Labour Organization. [Link]

-

Thioether Formation. (2026, February 6). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

SAFETY DATA SHEET Phenol Solution SECTION 1 - INEOS Group. (n.d.). INEOS Group. [Link]

-

Phenol - Safety Data Sheet - Carl ROTH. (n.d.). Carl ROTH. [Link]

-

2-[(E)-(cyclopentylimino)methyl]phenol. (2026, January 3). PubChem. [Link]

-

Phenol, 2-(methylthio)-. (n.d.). NIST WebBook. [Link]

-

2-[(2-Cyclopentylphenylimino)methyl]phenol. (n.d.). PubChem. [Link]

-

Phenol: toxicological overview. (2024, October 1). GOV.UK. [Link]

-

Gupta, S., et al. (2008). Acute phenol poisoning: A life-threatening hazard of chronic pain relief. Cases Journal. [Link]

-

Moshir, M., & Vearrier, D. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Toxicological Profile for Phenol. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Gupta, S., et al. (2008). Acute phenol poisoning: a life-threatening hazard of chronic pain relief. PubMed. [Link]

Sources

- 1. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. otago.ac.nz [otago.ac.nz]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. gov.uk [gov.uk]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. faculty.washington.edu [faculty.washington.edu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. fishersci.com [fishersci.com]

- 10. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 11. How To [chem.rochester.edu]

- 12. petrochemistry.eu [petrochemistry.eu]

- 13. carlroth.com [carlroth.com]

- 14. ICSC 0070 - PHENOL [chemicalsafety.ilo.org]

Preamble: A Senior Application Scientist's Perspective

An In-depth Technical Guide on the Structure-Activity Relationship of Phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, few scaffolds have demonstrated the enduring versatility and therapeutic relevance of the phenol moiety. Its deceptively simple architecture—a hydroxyl group appended to a benzene ring—belies a chemical richness that has been exploited by nature and scientists alike to generate a vast arsenal of biologically active molecules. This guide is born from years of experience in the field, witnessing firsthand how a deep and nuanced understanding of the structure-activity relationship (SAR) of phenol derivatives can transform a simple starting point into a potent and selective therapeutic agent. We will journey from the fundamental principles governing the reactivity of the phenolic hydroxyl group to the rational design of molecules with tailored biological activities. This is not merely an academic exercise; it is a practical exploration of the causality behind experimental choices, a guide to building self-validating systems in your research, and a testament to the power of a well-understood pharmacophore.

Part 1: The Phenolic Scaffold - A Privileged Structure in Medicinal Chemistry

The Enduring Relevance of the Phenol Moiety

The phenol framework is a recurring motif in a significant number of natural products and synthetic drugs, a testament to its evolutionary and medicinal significance.[1][2] Its prevalence is not coincidental but rather a consequence of its unique physicochemical properties that make it an excellent starting point for interacting with biological systems. From the antioxidant properties of flavonoids in our diet to the targeted action of modern pharmaceuticals, the phenol ring system provides a rigid scaffold that can be readily functionalized to achieve specific biological outcomes. In 2020, phenols and their ether derivatives were represented in 62% of small-molecule drugs approved, highlighting their continued importance in contemporary drug discovery.[1]

Physicochemical Properties and their Biological Implications

The biological activities of phenol derivatives are intrinsically linked to their fundamental chemical characteristics:

-

Acidity and the Phenolic Proton: The hydroxyl proton of a phenol is weakly acidic due to the resonance stabilization of the resulting phenoxide anion. This acidity is crucial for its ability to act as a proton donor in hydrogen bonding interactions with biological targets such as enzymes and receptors.

-

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for specific and directional interactions within a binding pocket. This dual nature is a key determinant of the binding affinity and selectivity of many phenolic drugs.

-

Redox Potential: Phenols are readily oxidized to form phenoxyl radicals. This property is the basis for their well-known antioxidant activity, where they can neutralize harmful free radicals.[3] The stability of the phenoxyl radical, which can be modulated by other ring substituents, is a critical factor in its antioxidant efficacy.

Part 2: Decoding the Structure-Activity Relationship (SAR): Core Principles and Mechanistic Insights

The Hydroxyl Group: The Epicenter of Activity

The phenolic proton is the linchpin of many of the biological activities of these compounds. In the context of antioxidant activity, the ease with which this proton can be abstracted as a hydrogen atom (H-atom donation) is paramount.[3][4] This process, known as the Hydrogen Atom Transfer (HAT) mechanism, is a primary pathway for radical scavenging. The bond dissociation enthalpy (BDE) of the O-H bond is a key descriptor of this activity; a lower BDE generally correlates with higher antioxidant potential.[4][5][6] In enzyme inhibition, the phenolic hydroxyl often acts as a critical hydrogen bond donor, anchoring the ligand in the active site.

The number and relative positioning of hydroxyl groups on the aromatic ring have a profound impact on biological activity.

-

Antioxidant Activity: Generally, an increase in the number of hydroxyl groups leads to enhanced antioxidant activity.[7][8] For instance, trihydroxylated derivatives of phenolic acids have been found to be more effective anticancer agents than their dihydroxylated counterparts, an effect attributed to their superior antioxidant and pro-oxidant capabilities.[8][9] The ortho and para positions are particularly significant. The presence of a second hydroxyl group at the ortho or para position can stabilize the phenoxyl radical through resonance, thereby increasing antioxidant potency. A catechol (1,2-dihydroxybenzene) moiety is a classic example of a highly effective radical scavenging group.

-

Enzyme Inhibition: In the context of angiotensin-converting enzyme (ACE) inhibition, the number of hydroxyl groups on the benzene ring plays a crucial role in the inhibitory activity of phenolic compounds.[10][11]

The Influence of Ring Substituents: Modulating Potency and Selectivity

The electronic nature of the substituents on the phenol ring is a powerful tool for fine-tuning activity.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH3, -C(CH3)3), alkoxy (-OCH3), and amino (-NH2) groups, particularly at the ortho and para positions, increase the electron density on the phenolic oxygen.[12] This has two key consequences: it weakens the O-H bond, lowering the BDE and enhancing antioxidant activity, and it stabilizes the resulting phenoxyl radical through resonance and inductive effects.[4][13]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) withdraw electron density from the ring. This generally increases the BDE of the phenolic O-H bond, leading to a decrease in antioxidant activity.[13] However, the effect of halogens can be complex and position-dependent.

The size and spatial arrangement of substituents can introduce steric hindrance, which can be both beneficial and detrimental. Bulky groups at the ortho positions can shield the hydroxyl group, potentially hindering its interaction with a target protein. However, this steric bulk can also prevent the dimerization of phenoxyl radicals, thereby increasing the stoichiometric factor of the antioxidant.

The overall lipophilicity of a phenol derivative, which can be modulated by the addition of alkyl or other nonpolar substituents, is a critical determinant of its pharmacokinetic properties. Increased lipophilicity can enhance membrane permeability, leading to better absorption and distribution. However, excessive lipophilicity can lead to poor solubility and off-target effects.

Beyond the Phenol Ring: The Impact of the Overall Molecular Architecture

The nature of any side chain attached to the phenol ring can significantly influence its biological activity. For instance, in a study of bromophenols, not only the presence of hydroxyl and bromine substituents but also the length of the side chain affected their antitumor activity.[14] The flexibility and length of a linker connecting the phenol to another pharmacophore can be optimized to achieve the ideal orientation within a binding site.

In more complex structures like flavonoids, the phenol hydroxyl group is part of a larger, fused ring system. The activity of this hydroxyl group is modulated by the electronic and steric properties of the entire molecule. For example, the presence of a catechol group on the B-ring, a double bond between C-2 and C-3, and a carbonyl group at C-4 on the C-ring are key structural features for the high antioxidant activity of certain flavonoids.[15]

Part 3: Biological Activities of Phenol Derivatives - A SAR-Driven Exploration

Antioxidant Activity

Phenolic compounds exert their antioxidant effects primarily through two mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenol donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. The phenol itself becomes a relatively stable phenoxyl radical.[3][5][6]

-

Single Electron Transfer (SET): The phenol donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer.

The preferred mechanism can depend on the solvent and the specific structure of the phenol.[5][6]

Key structural features for potent antioxidant activity include:

-

Multiple hydroxyl groups, especially in a catechol or pyrogallol arrangement.

-

Electron-donating substituents at the ortho and para positions.

-

An extended conjugated system that can delocalize the unpaired electron of the phenoxyl radical.

Anticancer Activity